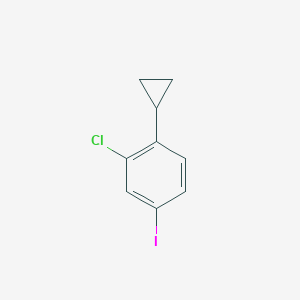
2-Chloro-1-cyclopropyl-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclopropyl-4-iodobenzene: is an organic compound with the molecular formula C9H8ClI . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclopropyl group at the first position, and an iodine atom at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-4-iodobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-cyclopropyl-4-iodobenzene can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The cyclopropyl group can be oxidized to form cyclopropanone derivatives.
Reduction reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or nickel can be used in the presence of hydrogen gas.
Major Products:
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include cyclopropanone derivatives and other oxidized species.
Reduction: Products include dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclopropyl-4-iodobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclopropyl-4-iodobenzene involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . The cyclopropyl group can undergo ring-opening reactions, which can further react with other functional groups . The chlorine atom can participate in reduction reactions, resulting in the formation of dechlorinated products .
Comparación Con Compuestos Similares
1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.
4-Chloro-1-cyclopropyl-2-iodobenzene: Similar structure but with different substitution pattern.
2-Chloro-1-cyclopropyl-4-bromobenzene: Similar structure but with bromine instead of iodine.
Uniqueness: 2-Chloro-1-cyclopropyl-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the cyclopropyl group.
Propiedades
Fórmula molecular |
C9H8ClI |
|---|---|
Peso molecular |
278.52 g/mol |
Nombre IUPAC |
2-chloro-1-cyclopropyl-4-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
LEDXZBZVGIKLNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

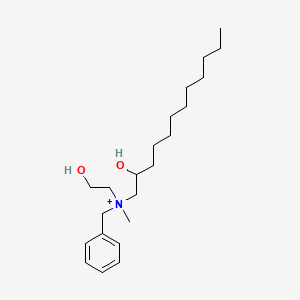
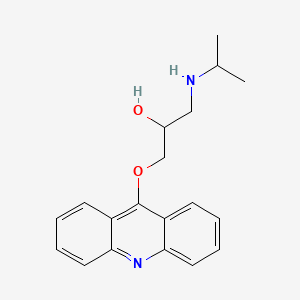
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
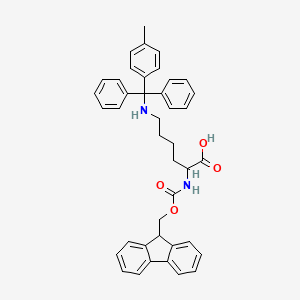

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
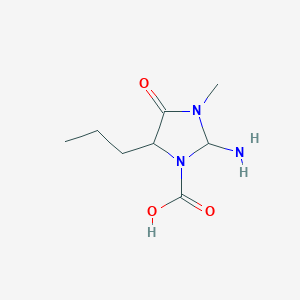
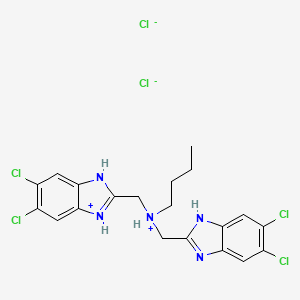

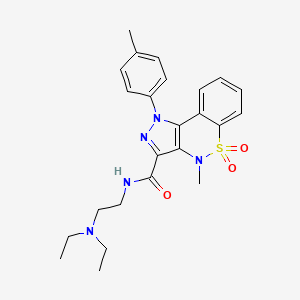
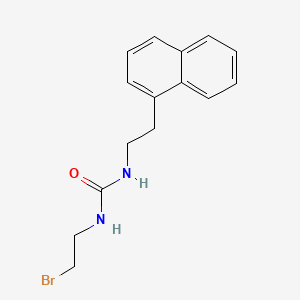
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
